Naphthalen-1-yl 2,2,2-trichloroacetate
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Overview
Description
Acetic acid, 2,2,2-trichloro-, 1-naphthalenyl ester is a chemical compound with the molecular formula C12H7Cl3O2. It is known for its unique structure, which combines the properties of acetic acid, trichloroacetic acid, and naphthalene. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2,2-trichloro-, 1-naphthalenyl ester typically involves the esterification of 2,2,2-trichloroacetic acid with 1-naphthol. The reaction is carried out in the presence of a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, to facilitate the removal of water and drive the reaction to completion. The reaction mixture is usually heated under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of acetic acid, 2,2,2-trichloro-, 1-naphthalenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2,2-trichloro-, 1-naphthalenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 2,2,2-trichloroacetic acid and 1-naphthol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Oxidation and Reduction: While the ester itself is relatively stable, the naphthalene moiety can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Hydrolysis: 2,2,2-trichloroacetic acid and 1-naphthol.
Substitution: Various substituted naphthalene derivatives, depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the naphthalene ring.
Scientific Research Applications
Acetic acid, 2,2,2-trichloro-, 1-naphthalenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, 2,2,2-trichloro-, 1-naphthalenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 2,2,2-trichloroacetic acid and 1-naphthol, which may exert their effects through different pathways. The trichloroacetic acid moiety can interact with proteins and enzymes, potentially inhibiting their activity, while the naphthol moiety can interact with cellular membranes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2,2,2-trichloro-, phenyl ester: Similar ester structure but with a phenyl group instead of a naphthalene ring.
Acetic acid, 2,2,2-trichloro-, 2-naphthalenyl ester: Similar structure but with the ester group attached to the 2-position of the naphthalene ring.
Acetic acid, 2,2,2-trichloro-, benzyl ester: Similar ester structure but with a benzyl group instead of a naphthalene ring.
Uniqueness
Acetic acid, 2,2,2-trichloro-, 1-naphthalenyl ester is unique due to the presence of both the trichloroacetic acid and naphthalene moieties. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H7Cl3O2 |
---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
naphthalen-1-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C12H7Cl3O2/c13-12(14,15)11(16)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI Key |
APBYRRAYIFRPOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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